molecular formula C24H33N3O3S B2504252 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946316-75-2

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2504252
CAS No.: 946316-75-2
M. Wt: 443.61
InChI Key: UJTVLHDLBVUGPX-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. The process begins with the preparation of the core naphthalene structure, followed by the introduction of the sulfonamide group. The dimethylamino and morpholinyl groups are then added through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
  • 4-(dimethylamino)phenyl]-3-(2-thienyl)-4,5-dihydro-1h-pyrazol-1-yl]-2-oxoethyl 4-thiomorpholinecarbodithioate

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydronaphthalene core, a sulfonamide group, and both dimethylamino and morpholine functionalities. The synthesis generally involves multi-step organic reactions including:

  • Formation of the Tetrahydronaphthalene Core : Through cyclization reactions.
  • Introduction of the Dimethylamino Group : Typically achieved via amination techniques.
  • Morpholine Ring Formation : Synthesized through cyclization from appropriate precursors.
  • Sulfonamide Formation : Involves the reaction of sulfonyl chlorides with amines.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Case Study 1 : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (IC50 values in low micromolar range) .
  • Case Study 2 : Another research demonstrated its ability to inhibit tumor growth in xenograft models .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Case Study 3 : In a model of acute inflammation, administration of the compound significantly decreased edema formation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties against gram-positive bacteria.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : The sulfonamide moiety may interfere with specific enzymatic pathways involved in cell proliferation.
  • Interaction with Cellular Targets : The morpholine and dimethylamino groups could enhance solubility and facilitate interaction with cellular membranes or receptors.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

ParameterValue
SolubilityHigh in polar solvents
BioavailabilityModerate
Metabolic PathwaysLiver (CYP450 involvement)
Half-lifeApproximately 6 hours

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
  • Clinical Trials : Investigating safety and efficacy in human subjects to establish therapeutic potential.
  • Combination Therapies : Assessing the effectiveness of this compound in combination with existing therapies for enhanced treatment outcomes.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-26(2)22-10-7-20(8-11-22)24(27-13-15-30-16-14-27)18-25-31(28,29)23-12-9-19-5-3-4-6-21(19)17-23/h7-12,17,24-25H,3-6,13-16,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTVLHDLBVUGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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